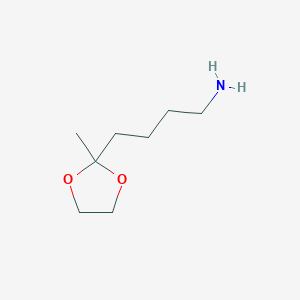

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

説明

“4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine” is a chemical compound with the CAS Number: 83962-01-0 . It has a molecular weight of 159.23 and its molecular formula is C8H17NO2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.科学的研究の応用

Asymmetric Synthesis and Catalysis

The utility of N-tert-butanesulfinyl imines demonstrates the versatility of similar structures in the asymmetric synthesis of amines. These compounds serve as intermediates for producing a wide variety of enantioenriched amines, including alpha-branched and dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines. This methodology highlights the critical role of such compounds in asymmetric catalysis and organic synthesis (Ellman, Owens, & Tang, 2002).

Material Science and Electrochromism

In material science, particularly in the development of electrochromic devices, a related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine, was synthesized and used to create multicolored electrochromic devices. These devices exhibit a range of colors under different electrical states, demonstrating the potential of these compounds in smart materials and displays (Yagmur, Ak, & Bayrakçeken, 2013).

Carbon Dioxide Capture

The synthesis and evaluation of amino alcohols derived from butan-1-amine for CO2 capture from flue gas streams indicate the influence of chemical structure on their performance. These compounds, including 4-(diethylamino)-2-butanol and others, show promise in CO2 capture technologies due to their high absorption capacities, cyclic capacities, and efficient kinetics for absorption and regeneration. This research suggests the potential for designing more effective CO2 capture solvents by manipulating the chemical structure of amine-based compounds (Maneeintr, Idem, Tontiwachwuthikul, & Wee, 2009).

Environmental Chemistry

In environmental chemistry, the formation of secondary organic aerosol from primary aliphatic amines, including butylamine, with NO3 radicals has been studied. These findings are significant for understanding the atmospheric chemistry of amines and their contribution to nighttime particulate matter formation, highlighting the environmental relevance of such compounds (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These codes correspond to specific hazards related to the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJMFCFOODBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

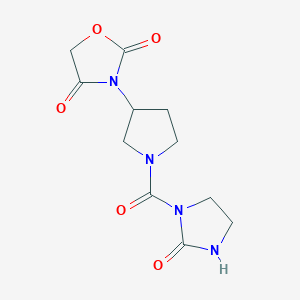

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)

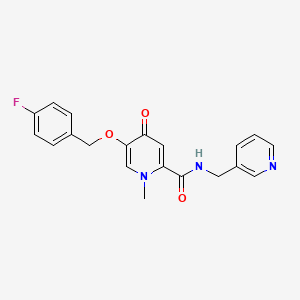

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)